2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole
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Overview
Description
2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of cyclopenta[c]pyrroles. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with a phenylethyl group attached to the nitrogen atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, such as 2-(2-oxo-2-phenylethyl) malononitrile, in the presence of a catalyst. For example, a palladium(II)-catalyzed cascade reaction can be employed to achieve the desired cyclopenta[c]pyrrole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of lipase as a catalyst in ethanol, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrrole: Another compound with a fused pyrrole ring, known for its biological activities.
Pyrrole: A simpler structure that serves as a building block for many biologically active compounds.
Uniqueness
2-(1-Phenylethyl)-octahydrocyclopenta[c]pyrrole is unique due to its specific structural features, such as the phenylethyl group and the fused cyclopentane-pyrrole ring system. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12(13-6-3-2-4-7-13)16-10-14-8-5-9-15(14)11-16/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTAUYOKGAGSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3CCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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